

# Br-PEG3-C2-Boc chemical properties and CAS number

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Compound of Interest		
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An In-Depth Technical Guide to **Br-PEG3-C2-Boc**: Chemical Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The heterobifunctional linker, broadly referred to as **Br-PEG3-C2-Boc**, is a cornerstone in modern drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its modular nature, comprising a bromo functional group for nucleophilic substitution, a polyethylene glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for controlled, sequential reactions, makes it a versatile tool for conjugating different molecular entities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of linkers described as **Br-PEG3-C2-Boc**, with a focus on clarifying the distinct chemical entities that fall under this nomenclature.

### Disambiguation of "Br-PEG3-C2-Boc"

It is critical to note that "**Br-PEG3-C2-Boc**" is a general descriptor rather than a specific IUPAC name. Consequently, several distinct chemical structures with different CAS numbers are commercially available under this or similar names. This guide will focus on three of the most common of these compounds, detailing their specific properties. The primary distinctions



between these molecules lie in the arrangement and length of the carbon spacer ("C2") and the nature of the linkage to the Boc-protected group.

## Compound 1: tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

This compound features a two-carbon spacer between the PEG chain and the Boc-protected nitrogen atom.

Table 1: Chemical Properties of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate[1][2]

Property	Value
CAS Number	165963-71-3
Molecular Formula	C11H22BrNO4
Molecular Weight	312.20 g/mol [3]
Appearance	Colorless liquid[4]
Solubility	Soluble in Chloroform, Dichloromethane, and Ethyl Acetate.[1]
Storage	Store at 2-8°C, protected from light, dry, sealed.

# Compound 2: tert-Butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate

In this molecule, the Boc group is part of a tert-butyl ester, and the "C2" refers to a two-carbon propanoate spacer.

Table 2: Chemical Properties of tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate[5]



Property	Value
CAS Number	782475-37-0
Molecular Formula	C13H25BrO5
Molecular Weight	341.24 g/mol [7]
Appearance	Liquid
Solubility	Soluble in DMSO, DCM, DMF.
Storage	Store at -20°C.

## Compound 3: tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate

This linker has a longer PEG chain than Compound 1, with the Boc-protected amine attached to a two-carbon spacer at the end of the PEG3 chain.

Table 3: Chemical Properties of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate

Property	Value
CAS Number	1076199-21-7
Molecular Formula	C13H26BrNO5
Molecular Weight	356.25 g/mol
Appearance	Liquid
Solubility	Soluble in DMSO, DCM, DMF.
Storage	Store at -20°C.

### **Experimental Protocols**

The utility of these linkers lies in the ability to selectively deprotect the Boc group to reveal a primary amine, which can then be coupled to another molecule. The bromo group provides a



reactive site for conjugation, typically through nucleophilic substitution.

### **Protocol 1: Boc Deprotection of PEG Linkers**

This is a general and robust protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from the amine terminus of the PEG linker.

#### Materials:

- Boc-protected PEG linker (e.g., Compound 1, 2, or 3)
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) (optional, as a scavenger)
- Toluene
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

#### Procedure:

- Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
- Cooling: Cool the solution to 0°C in an ice bath.



- Acidification: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
- Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

#### Work-up:

- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
- To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.
- The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.

#### Neutralization (Optional):

- To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).
- Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to yield the free amine.

# Application in PROTAC Development: BRD4 Degradation

A prominent application of these PEG linkers is in the synthesis of PROTACs. A well-studied example is the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4),

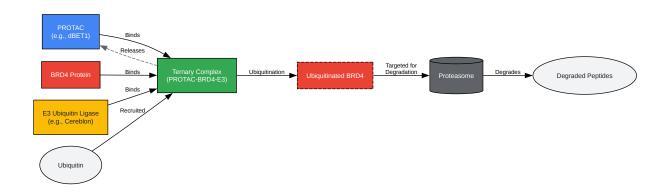


a key regulator of oncogene expression. PROTACs are heterobifunctional molecules that recruit a target protein (in this case, BRD4) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A common strategy for synthesizing a BRD4-targeting PROTAC, such as dBET1, involves using a PEG linker to connect a BRD4 inhibitor (e.g., JQ1) to an E3 ligase ligand (e.g., pomalidomide, which binds to Cereblon).

## Signaling Pathway: PROTAC-mediated BRD4 Degradation

The mechanism of action for a BRD4-targeting PROTAC is a cyclical process that results in the catalytic degradation of the BRD4 protein.



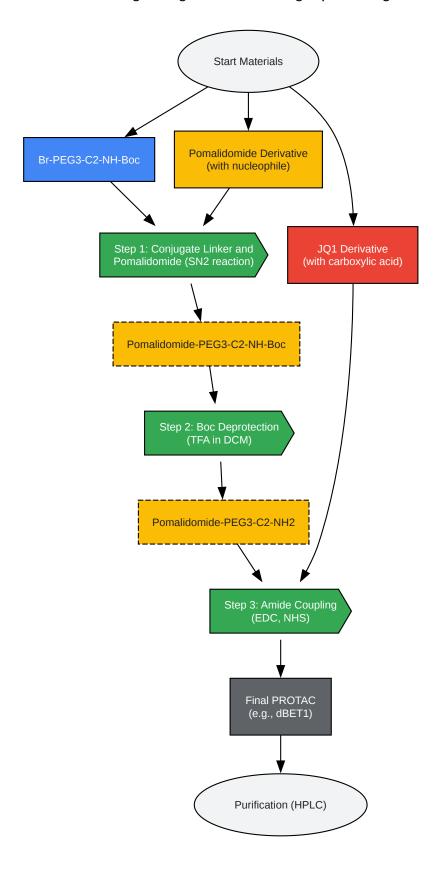
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Caption: Mechanism of PROTAC-mediated degradation of BRD4 protein.

## Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC



The synthesis of a PROTAC like dBET1 is a multi-step process that involves the sequential conjugation of the linker to the E3 ligase ligand and the target protein ligand.





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Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.

### Conclusion

The family of linkers generally described as **Br-PEG3-C2-Boc** are indispensable tools in the development of targeted therapeutics like PROTACs and ADCs. Understanding the specific chemical structures and properties associated with the different CAS numbers is crucial for reproducible and successful research. The protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize these versatile linkers in their drug discovery and development endeavors. The continued exploration and application of such linkers will undoubtedly fuel the advancement of next-generation therapeutics.

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### References

- 1. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | 165963-71-3 | Benchchem [benchchem.com]
- 2. CAS 165963-71-3: tert-butyl {2-[2-(2-bromoethoxy)ethoxy]et... [cymitquimica.com]
- 3. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. leapchem.com [leapchem.com]
- 5. tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate [myskinrecipes.com]
- 6. Tert-butyl 3-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}propanoate | C13H25BrO5 | CID 59615995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
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